molecular formula C14H22N2 B14904112 n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B14904112
M. Wt: 218.34 g/mol
InChI Key: HYGIFRLGZLGAFA-UHFFFAOYSA-N
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Description

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position, attached to an ethanamine backbone, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a base like sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can be compared with other similar compounds, such as:

    n-Benzyl-2-(pyrrolidin-1-yl)ethan-1-amine: Lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.

    n-(2-Methylbenzyl)-2-(piperidin-1-yl)ethan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring, which may influence its chemical properties and applications.

The uniqueness of This compound

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C14H22N2/c1-13-6-2-3-7-14(13)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3

InChI Key

HYGIFRLGZLGAFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCN2CCCC2

Origin of Product

United States

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